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Compound of Interest |

2-(Benzyloxy)-1-chloro-4-

Compound Name:

methylbenzene
CAS No.: 1065074-77-2
Cat. No.: B1502195

Get Quote

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals engaged in drug development, providing detailed structural information, synthesis
protocols, and reactivity insights for 3-Benzyloxy-4-chlorotoluene.

Introduction and Strategic Relevance

3-Benzyloxy-4-chlorotoluene, a substituted aromatic ether, represents a key structural motif in
medicinal chemistry. Its architecture, featuring a benzyloxy group ortho to a chlorine atom on a
toluene scaffold, offers a unique combination of steric and electronic properties. The benzyloxy
group serves not only as a protecting group for the phenolic hydroxyl but also as a bulky
substituent that can probe and define the binding pockets of pharmacological targets. The
chloro- and methyl-substituents further modulate the molecule's lipophilicity, metabolic stability,
and electronic nature, making it a versatile intermediate in the synthesis of complex bioactive
molecules. Understanding its core characteristics is paramount for its effective utilization in the
rational design of novel therapeutics. This compound and its analogs have been explored as
building blocks for potential anticancer, antidiabetic, and antiviral agents.[1]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1502195#bc-rfq
https://quod.lib.umich.edu/a/ark/5550190.0009.e01?rgn=main;view=fulltext
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1502195?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Core Structural and Physical Properties

A precise understanding of the physicochemical properties of 3-Benzyloxy-4-chlorotoluene is
fundamental to its application in synthesis, including predicting its behavior in various reaction
and purification conditions.

Property Value Source

1-(Benzyloxy)-4-chloro-2-

UPAC Name methylbenzene

Common Name 3-Benzyloxy-4-chlorotoluene
CAS Number 114853-76-4

Molecular Formula C14H13CIO

Molecular Weight 232.70 g/mol

Appearance White to off-white solid
Melting Point 58-60 °C

Note: Spectroscopic and solubility data are not readily available in public databases and would
typically be determined empirically in a laboratory setting.

Synthesis and Mechanistic Considerations

The primary and most efficient route for the synthesis of 3-Benzyloxy-4-chlorotoluene is the
Williamson ether synthesis.[2][3][4][5] This classical Sn2 reaction provides a reliable method for
forming the ether linkage.

Causality of Experimental Design

The choice of the Williamson ether synthesis is dictated by the need for a regioselective and
high-yielding reaction. The key steps involve the deprotonation of a phenol to form a more
nucleophilic phenoxide, which then attacks an alkyl halide.

» Nucleophile Selection: 4-Chloro-3-methylphenol is the ideal starting material. Its phenolic
proton is sufficiently acidic to be removed by a suitable base, forming the corresponding
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phenoxide. The electron-withdrawing nature of the chlorine atom slightly increases the
acidity of the phenol compared to cresol itself.

o Electrophile Selection: Benzyl bromide or benzyl chloride are excellent electrophiles for this
Sn2 reaction. The benzylic carbon is highly susceptible to nucleophilic attack due to the
stabilizing effect of the adjacent phenyl ring on the transition state. Benzyl bromide is often
preferred over benzyl chloride due to the better leaving group ability of the bromide ion.

o Base Selection: A moderately strong base is required to deprotonate the phenol without
causing side reactions. Potassium carbonate (K2COs) is a common and effective choice. It is
strong enough to generate the phenoxide but mild enough to avoid elimination reactions with
the benzyl halide. Stronger bases like sodium hydride (NaH) could also be used but require
strictly anhydrous conditions.

e Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is
optimal.[5] These solvents can solvate the cation of the base (e.g., K*) while not strongly
solvating the phenoxide nucleophile, thus enhancing its reactivity. Acetone is often chosen
for its ease of removal during workup.

Detailed Experimental Protocol: Williamson Ether
Synthesis

Click to download full resolution via product page

Materials:

4-Chloro-3-methylphenol

Benzyl bromide

Potassium carbonate (anhydrous, powdered)

Acetone (anhydrous)

Ethyl acetate
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e Hexanes
e Brine (saturated NaCl solution)
e Magnesium sulfate (anhydrous)
Procedure:

e To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-
chloro-3-methylphenol (1.0 eq).

e Add anhydrous acetone to dissolve the phenol (approx. 10 mL per gram of phenol).

e Add anhydrous powdered potassium carbonate (1.5 eq). The fine powder provides a large
surface area for the reaction.

e Add benzyl bromide (1.1 eq) to the stirring suspension. A slight excess of the electrophile
ensures complete consumption of the starting phenol.

e Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by
Thin Layer Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and filter to remove the
inorganic salts (KBr and excess K2CO3).

o Concentrate the filtrate under reduced pressure to remove the acetone.
o Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

e Wash the organic layer with water (2x) and then with brine (1x). The brine wash helps to
remove residual water from the organic layer.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by recrystallization from a suitable solvent system, such as ethyl
acetate/hexanes, to yield pure 3-Benzyloxy-4-chlorotoluene as a white solid.
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Reactivity and Synthetic Utility

The chemical reactivity of 3-Benzyloxy-4-chlorotoluene is primarily governed by the benzyloxy
group and the aromatic ring.

Cleavage of the Benzyl Ether (Deprotection)

The benzyl ether is a robust protecting group, stable to a wide range of conditions, but can be
selectively cleaved when desired.[6] This orthogonality is a key feature in multi-step synthesis.

e Hydrogenolysis: The most common and mildest method for deprotection is catalytic
hydrogenation.[7][8][9] Treating the compound with hydrogen gas in the presence of a
palladium on carbon (Pd/C) catalyst efficiently cleaves the benzyl C-O bond, liberating the
free phenol and generating toluene as a byproduct.[9] This reaction is clean and high-
yielding.

e Strong Acids: While less common due to potential side reactions on sensitive substrates,
strong acids can also cleave benzyl ethers.[8]

o Oxidative Cleavage: Certain oxidizing agents can cleave benzylic ethers, often yielding the
corresponding aromatic aldehyde and alcohol.[10]

Click to download full resolution via product page

Reactions of the Aromatic Ring

The aromatic ring of 3-Benzyloxy-4-chlorotoluene can undergo electrophilic aromatic
substitution. The directing effects of the substituents must be considered:

e The benzyloxy group is a strong activating group and is ortho-, para- directing.
e The methyl group is a weak activating group and is ortho-, para- directing.

e The chloro group is a deactivating group but is also ortho-, para- directing.
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The positions ortho and para to the strongly activating benzyloxy group are the most likely sites
for substitution. However, steric hindrance from the bulky benzyloxy group may influence the
regioselectivity of the reaction.

Conclusion

3-Benzyloxy-4-chlorotoluene is a valuable and versatile intermediate in organic synthesis,
particularly within the realm of drug discovery. Its synthesis via the Williamson ether reaction is
reliable and scalable. A thorough understanding of its reactivity, especially the stability and
cleavage of the benzyloxy group, allows for its strategic incorporation into complex synthetic
routes. This guide provides the foundational knowledge necessary for researchers to
confidently and effectively utilize this compound in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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